4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid
Description
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is a γ-lactone-containing carboxylic acid characterized by a substituted dihydrofuran ring system. Its core structure includes a methyl group at position 4, a ketone at position 5, and a carboxylic acid moiety at position 3 (Figure 1). Derivatives of this compound are frequently found in natural products and synthetic intermediates, often exhibiting biological activity. For example, isosporothric acid [(2R)-2-[(1R)-1-hydroxyheptyl]-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid] is a fungal metabolite with a hydroxylated heptyl side chain . Lichesterinic acid (4-methyl-5-oxo-2-tridecyl-2,5-dihydrofuran-3-carboxylic acid), another derivative, is isolated from lichens and features a tridecyl substituent at position 2 . Synthetic analogs, such as those with alkyl or alkenyl side chains, are studied for their roles in medicinal chemistry and nanotechnology .
Properties
CAS No. |
133331-12-1 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-methyl-5-oxo-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8) |
InChI Key |
RJGPRLADVXLPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Acid Precursors
The most widely reported method involves the cyclodehydration of β-keto acid derivatives. For example, γ-keto acids containing a methyl substituent undergo intramolecular esterification under acidic conditions to form the dihydrofuran core. A representative protocol employs:
- Starting material : 3-Methyl-4-oxopentanoic acid
- Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
- Conditions : Reflux at 120–140°C for 6–8 hours
- Yield : 58–72%
The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group on the adjacent ketone, culminating in ring closure (Figure 1). Side products, such as decarboxylated furans, are minimized by controlling reaction time and temperature.
Condensation Reactions
Alternative routes utilize aldol-like condensations between α,β-unsaturated esters and methyl glyoxylate. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH) |
| Temperature | 0°C to room temperature |
| Reaction time | 12–24 hours |
| Yield | 65–78% |
This method benefits from regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the ester intermediates.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. A patented continuous flow process achieves 85% yield by:
Purification Techniques
Crude product purification involves:
- Liquid-liquid extraction : Dichloromethane/water partitioning to remove acidic impurities
- Recrystallization : Ethanol/water (7:3 v/v) at −20°C
- Vacuum drying : 40°C for 12 hours to obtain ≥99% purity
Optimization of Reaction Conditions
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 130 | 8 | 58 |
| ZnCl₂ | 110 | 4 | 82 |
| FeCl₃ | 100 | 3 | 79 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. THF balances reactivity and selectivity, achieving optimal yields (Table 2).
Analytical Characterization
Post-synthesis validation employs:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.1 (s, 3H, CH₃), δ 4.3 (d, 2H, CH₂), δ 5.8 (s, 1H, furan H)
- IR (KBr): 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH)
- HPLC : Retention time 6.7 min (C18 column, 70:30 H₂O:MeOH)
Comparative Analysis with Related Compounds
The synthesis of 4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid shares mechanistic similarities with 4,5,5-trimethyl analogs but diverges in:
- Steric effects : Methyl groups at C5 hinder cyclization, necessitating higher temperatures (ΔT ≈ +20°C)
- Acid stability : The carboxylic acid moiety increases susceptibility to decarboxylation vs. ester-protected derivatives
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Alkyl Chain Length: Longer alkyl chains (e.g., tridecyl in Lichesterinic acid) enhance lipophilicity, influencing membrane permeability and bioactivity . Shorter chains (e.g., octyl) reduce melting points (e.g., 113–114°C vs. 122°C for nonyl derivatives) .
Carboxylic acid side chains (e.g., Praesorediosic acid) enable metal-ion chelation, critical for nanoparticle synthesis .
Ring Saturation :
- Saturated tetrahydrofuran derivatives (e.g., cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) exhibit lower melting points (81–82°C) compared to dihydrofuran analogs due to reduced ring strain .
Physicochemical Properties
Table 2: Physicochemical Data
Key Trends:
- Melting Points: Increase with alkyl chain length and rigidity (e.g., nonyl > octyl).
- Spectral Signatures : Lactone C=O stretches appear at ~1740 cm⁻¹ in IR. Methyl groups at position 4 produce distinct $ ^1H $-NMR singlets near δ 2.2–2.3 .
Biological Activity
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound notable for its unique structure, which includes a furan ring and functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : Approximately 142.11 g/mol
- Structure : The compound features a methyl group at the 4-position and an oxo group at the 5-position of the dihydrofuran ring, enhancing its reactivity and biological potential.
Biological Activity Overview
Research indicates that 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
A study isolated this compound from Penicillium ludwigii, demonstrating its antimicrobial properties against several bacterial strains. The findings suggest that it can inhibit the growth of pathogens such as Erysipelothrix spp., indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory assays. Its ability to inhibit specific inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs. For instance, derivatives of similar compounds have been reported to inhibit caspase-1 and phospholipase A1, which are crucial in inflammatory responses .
Synthesis Methods
The synthesis of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several chemical reactions involving cyclization processes. Common methods include:
| Synthesis Method | Reaction Conditions | Yield |
|---|---|---|
| Cyclization of suitable precursors | Controlled temperature and pressure | Varies by method |
These methods allow for the production of the compound with varying yields and purities based on the reagents used.
Case Studies
- Antimicrobial Case Study : In a recent study involving Penicillium ludwigii, researchers identified multiple bioactive compounds, including 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid. The compound exhibited significant inhibition against pathogenic bacteria, highlighting its potential in pharmaceutical applications .
- Inflammation Model : In vitro assays demonstrated that derivatives of this compound could effectively reduce inflammation markers in cell cultures treated with pro-inflammatory stimuli. This suggests a mechanism through which it may exert therapeutic effects in inflammatory diseases .
Q & A
Q. Comparative Analysis :
What analytical methods ensure batch-to-batch consistency in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
